molecular formula C25H47N9O6 B14238206 H-Pro-Gly-Leu-Lys-Arg-OH CAS No. 494804-15-8

H-Pro-Gly-Leu-Lys-Arg-OH

Cat. No.: B14238206
CAS No.: 494804-15-8
M. Wt: 569.7 g/mol
InChI Key: KSGDMYVDSFMIQB-VJANTYMQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Pro-Gly-Leu-Lys-Arg-OH is a synthetic pentapeptide with the sequence Proline-Glycine-Leucine-Lysine-Arginine. The peptide features a combination of hydrophobic (Leu), flexible (Gly), and positively charged residues (Lys, Arg), which are common in bioactive peptides. Such peptides are often studied for their roles in cardiovascular regulation, antimicrobial activity, or neurological signaling, though specific applications for this peptide require further validation .

Properties

CAS No.

494804-15-8

Molecular Formula

C25H47N9O6

Molecular Weight

569.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-6-amino-2-[[(2S)-4-methyl-2-[[2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetyl]amino]pentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C25H47N9O6/c1-15(2)13-19(32-20(35)14-31-21(36)16-8-5-11-29-16)23(38)33-17(7-3-4-10-26)22(37)34-18(24(39)40)9-6-12-30-25(27)28/h15-19,29H,3-14,26H2,1-2H3,(H,31,36)(H,32,35)(H,33,38)(H,34,37)(H,39,40)(H4,27,28,30)/t16-,17-,18-,19-/m0/s1

InChI Key

KSGDMYVDSFMIQB-VJANTYMQSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)[C@@H]1CCCN1

Canonical SMILES

CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)C1CCCN1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Pro-Gly-Leu-Lys-Arg-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale production by precisely controlling the addition of reagents and the timing of reactions.

Chemical Reactions Analysis

Types of Reactions

H-Pro-Gly-Leu-Lys-Arg-OH can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Reducing agents like dithiothreitol (DTT).

    Substitution: Various reagents depending on the desired modification.

Major Products

The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of aldehydes or ketones on the side chains.

Scientific Research Applications

H-Pro-Gly-Leu-Lys-Arg-OH has several applications in scientific research:

Mechanism of Action

The mechanism of action of H-Pro-Gly-Leu-Lys-Arg-OH involves its interaction with specific molecular targets. These interactions can influence cellular processes by binding to receptors or enzymes, thereby modulating their activity. The exact pathways depend on the specific biological context in which the peptide is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares H-Pro-Gly-Leu-Lys-Arg-OH with structurally or functionally related peptides:

Compound Sequence/Structure Molecular Weight Key Functions/Findings References
This compound Pro-Gly-Leu-Lys-Arg ~586.7 g/mol* Hypothesized roles in ACE inhibition or metal chelation due to Lys/Arg residues.
Leu-Lys-Pro (LKP) Leu-Lys-Pro ~355.4 g/mol ACE inhibition via hydrogen bonding (Gln281, Lys511) and hydrophobic interactions (His353). Ka = 2.2 × 10³ .
Fc-Gly-Pro-Arg(NO₂)-OMe Ferrocene-Gly-Pro-Arg(NO₂)-OMe ~694.6 g/mol Forms 2:1 Cu(II) complexes; reversible redox behavior (Epa = 0.624 V, Epc = 0.552 V) .
Antho-RFamide ~579.6 g/mol Neuropeptide in sea anemones; enhances muscle contractions and SS1/SS2 conduction systems .
H-Arg-Pro-Arg-Leu-Ser-His-Lys-Gly-Pro-Met-Pro-Phe-OH 12-mer peptide ~1579.8 g/mol Industrial intermediate; purity ≥97%, stored at room temperature .
H-Pro-Leu-Gly-Gly-OH Pro-Leu-Gly-Gly ~285.3 g/mol Solubility = 68 g/L; LogP = 0.58, PSA = 107.53 Ų .

*Calculated based on amino acid residues.

Key Observations:

ACE Inhibition: LKP (Leu-Lys-Pro) demonstrates ACE inhibition via static quenching and conformational changes in ACE, with a binding constant (Ka) of ~2.2 × 10³ .

Metal Interactions: Fc-Gly-Pro-Arg(NO₂)-OMe exhibits strong Cu(II) binding, attributed to Arg’s guanidinium group and Pro’s structural role . The Lys and Arg residues in this compound may similarly enable metal coordination.

Structural Flexibility : H-Pro-Leu-Gly-Gly-OH has a high PSA (107.53 Ų) due to Gly’s flexibility, enhancing solubility . This compound may exhibit comparable solubility but lower LogP due to charged Lys/Arg residues.

Neuropeptide Activity : Antho-RFamide’s Arg-Phe-amide motif drives muscle excitation in sea anemones . The Arg terminus in this compound could mimic this activity, but the absence of terminal amidation may reduce potency.

Notes

  • Structural Homology : The peptide shares motifs with LKP (ACE inhibition) and Fc-Gly-Pro-Arg (metal binding), suggesting multifunctionality.
  • Synthesis Challenges : Multiple charged residues (Lys, Arg) may complicate solid-phase synthesis, requiring optimized coupling reagents like HBTU/HOBT .
  • Thermodynamic Drivers : If ACE binding is entropy-driven (as in LKP ), this compound’s longer sequence may enhance affinity through additional hydrophobic interactions.

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